molecular formula C10H12O2 B1330552 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol CAS No. 20426-87-3

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol

Cat. No.: B1330552
CAS No.: 20426-87-3
M. Wt: 164.2 g/mol
InChI Key: OJZWTYXMABCBFG-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol is a chemical compound that belongs to the class of benzoxepines Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a cyclization reaction of a suitable precursor, such as a hydroxy-substituted benzene derivative, with an appropriate reagent to form the oxepine ring.

For example, a precursor like 2-hydroxybenzaldehyde can undergo a cyclization reaction with an appropriate reagent under acidic or basic conditions to form the desired benzoxepine structure. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzoxepine derivatives with various functional groups.

Scientific Research Applications

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzoxepine ring structure allow it to interact with various enzymes, receptors, and other biomolecules, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride
  • 4-Amino-7-methyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol hydrochloride
  • 4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride

Uniqueness

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol is unique due to its specific structural features, such as the presence of a hydroxyl group and the tetrahydrobenzo[b]oxepine ring system

Properties

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZWTYXMABCBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2OC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311280
Record name 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20426-87-3
Record name 20426-87-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

121.9 g (0.752 mole) of 2,3-dihydro-1-benzoxepin-5(4H)-one are dissolved in 1,400 ml of methanol and, while stirring vigorously, 18.5 g (0.489 mole) of sodium borohydride are introduced in portions so that the temperature remains below 20° C. The mixture is subsequently stirred for 2 hours, most of the solvent is distilled off in vacuo, and the residue is taken up in ethyl acetate. The organic phase is washed with water, 1N potassium bisulfate solution, water and saturated sodium chloride solution and dried over sodium sulfate. The mixture is filtered, and the solvent is evaporated off in vacuo. The oil crystallizes after some time.
Quantity
121.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol
Reactant of Route 2
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol
Reactant of Route 3
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol
Reactant of Route 4
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Reactant of Route 5
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol
Reactant of Route 6
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol

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